molecular formula C20H14FN3OS B11298492 3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11298492
M. Wt: 363.4 g/mol
InChI Key: TUGRFBYLPPFNPL-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazole ring fused with a pyridine ring, a fluorine atom, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its fusion with the pyridine ring. The fluorine atom is introduced via electrophilic fluorination, and the benzamide group is attached through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and benzamide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The thiazole and pyridine rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide: shares similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

The unique combination of the thiazole-pyridine fused ring system with a fluorine atom and benzamide group distinguishes this compound from others

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H14FN3OS

Molecular Weight

363.4 g/mol

IUPAC Name

3-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14FN3OS/c1-12-7-8-14(19-24-16-6-3-9-22-20(16)26-19)11-17(12)23-18(25)13-4-2-5-15(21)10-13/h2-11H,1H3,(H,23,25)

InChI Key

TUGRFBYLPPFNPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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